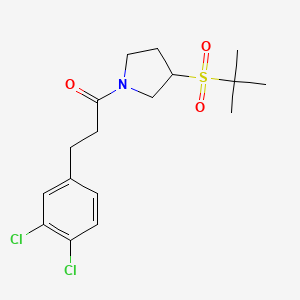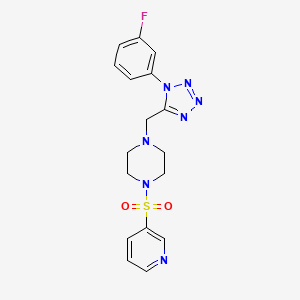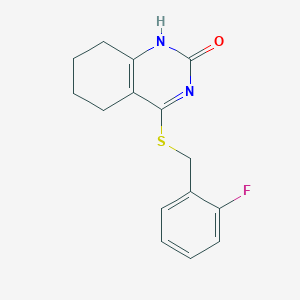
4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Synthesis of Fluoroquinazolinones : 5-Fluoroquinazolinones and their analogs, like 4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, have been synthesized from fluoroanthranilic acids. These compounds are obtained through cyclocondensation of fluoroanthranilamide with acid chlorides or aromatic aldehydes, showcasing the diverse synthetic pathways for such compounds (Layeva et al., 2007).
Novel Synthesis Methods : Efficient, solvent-free synthesis methods for 2-aryl-1,2,3,4-tetrahydroquinazolines have been developed. This involves direct reactions of 2-aminobenzylamine with benzaldehyde derivatives, offering a simple and green approach to the synthesis of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Correa et al., 2002).
Biological and Pharmacological Studies
Antimicrobial and Antioxidant Activities : Benzimidazole derivatives, similar to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential biological applications of such compounds in addressing microbial infections and oxidative stress (Menteşe et al., 2015).
Anticonvulsant and Antimicrobial Activities : Thioxoquinazolinone derivatives have shown promising results in anticonvulsant and antimicrobial activities, suggesting potential therapeutic applications of similar compounds in neurology and infection control (Rajasekaran et al., 2013).
Anticancer Evaluation : Quinazolinone derivatives have been evaluated for their anticancer properties, underscoring the potential of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in cancer research and therapy (Deep et al., 2013).
Chemical and Physical Properties
Study of Molecular Interactions : The study of lp⋯π intermolecular interactions in fluoro derivative triazole compounds, related to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, provides insights into the chemical behavior and interaction patterns of such molecules (Shukla et al., 2014).
Fluorescence Properties : The fluorescence properties of quinazolinone derivatives, as studied in various compounds, indicate potential applications in chemical sensing and imaging, relevant to compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Nair & Rajasekharan, 2004).
Advanced Applications
Radioiodination and Biodistribution : Studies on the radioiodination and biodistribution of benzoquinazoline derivatives in tumor-bearing mice provide a basis for the potential use of 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in diagnostic imaging and targeted radiotherapy (Al-Salahi et al., 2018).
SARS-CoV-2 Proteins Interaction : A novel 1,2,3,4-tetrahydroquinazoline derivative has been synthesized and shown to be active against SARS-CoV-2 proteins, suggesting the potential application of related compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in antiviral research (Krysantieva et al., 2023).
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-7-3-1-5-10(12)9-20-14-11-6-2-4-8-13(11)17-15(19)18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQLQYUGHPLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

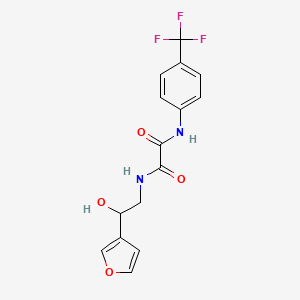
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
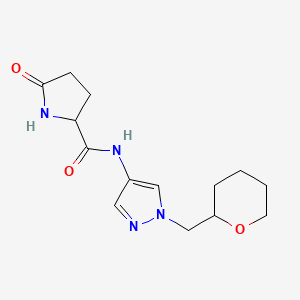
![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)
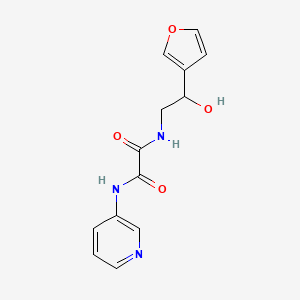
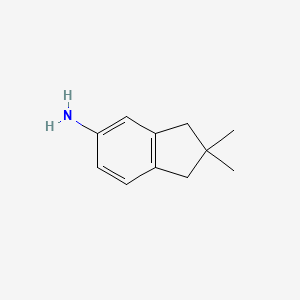
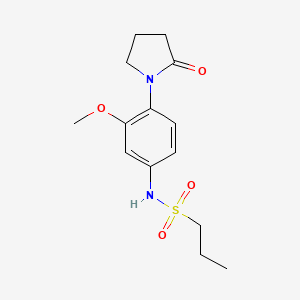
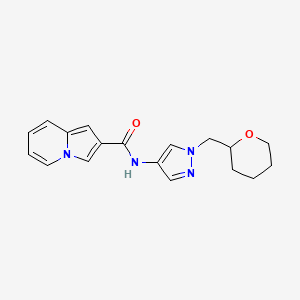
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
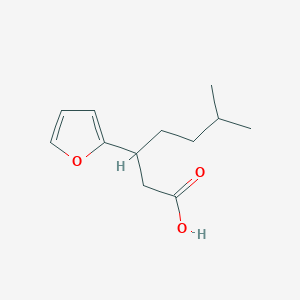
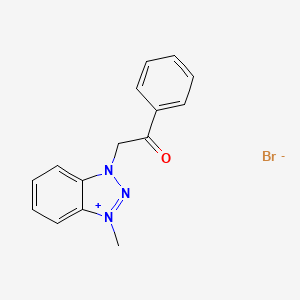
![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)
